6,7,4'-Trihydroxyisoflavone
Overview
Description
It is a metabolite of daidzein and is known for its antioxidant and anti-cancer properties . This compound has garnered significant attention due to its potential therapeutic applications and its role in various biological processes.
Mechanism of Action
Target of Action
Demethyltexasin primarily targets the 6-OH site (A-ring) in both isoflavone demethyltexasin glucoside (DMTG) and isoflavone demethyltexasin rhamnoside (DMTR) . These sites act as effective radical scavenging sites .
Mode of Action
Demethyltexasin interacts with its targets through a process known as hydrogen atom abstraction , which is facilitated effectively in both gas and solvent phases . The charge localization in the B-ring of the isoflavone is altered by the glycosyl and rhamnosyl groups attached .
Biochemical Pathways
It is known that the compound’s antioxidant activity is computed via three different antioxidant mechanisms
Pharmacokinetics
It is known that the glycosyl unit of demethyltexasin offers better solubility, stability, and functionality , which may influence its bioavailability.
Result of Action
Demethyltexasin has been found to possess a number of biological activities . Its antioxidant activity, in particular, has been highlighted in several studies . The compound’s ability to scavenge radicals at the 6-OH site (A-ring) suggests that it may have potential health benefits .
Action Environment
The action of Demethyltexasin can be influenced by various environmental factors. For instance, the presence of a rhamnosyl unit in the flavonoid induces charge delocalization at the 4’-O position, offering resistance toward antioxidant activity when compared to a glycosyl moiety .
Biochemical Analysis
Biochemical Properties
Demethyltexasin plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It directly binds to cyclin-dependent kinases (CDK1 and CDK2) and inhibits their activities . Additionally, Demethyltexasin is a direct inhibitor of protein kinase C (PKC)α, which is involved in various cellular processes . It also binds to phosphoinositide 3-kinase (PI3K) in the cytoplasm in an ATP-competitive manner, inhibiting the activity of PI3K and downstream signaling cascades .
Cellular Effects
Demethyltexasin has been shown to influence various types of cells and cellular processes. In normal human skin fibroblasts, it inhibits solar ultraviolet (sUV)-induced matrix metalloproteinase 1 (MMP1) activity . In HCT-116 cells, Demethyltexasin induces cell cycle arrest at the S and G2/M phases, leading to decreased tumor growth, volume, and weight in HCT-116 xenografts . It also inhibits fat formation in 3T3-L1 preadipocytes by inhibiting PI3K activity .
Molecular Mechanism
The molecular mechanism of Demethyltexasin involves its binding interactions with various biomolecules. It directly binds to CDK1 and CDK2, inhibiting their activities and leading to cell cycle arrest . Demethyltexasin also inhibits PKCα and PI3K activities, which are crucial for various cellular processes . These interactions result in changes in gene expression and cellular metabolism, contributing to its anticancer and antioxidant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Demethyltexasin have been observed to change over time. It has been shown to inhibit anchorage-dependent and -independent growth of HCT-116 cells in a dose- and time-dependent manner without cytotoxicity . The stability and degradation of Demethyltexasin in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Demethyltexasin vary with different dosages in animal models. In female athymic nude mice subcutaneously injected with HCT-116 cells, Demethyltexasin was administered intraperitoneally at doses of 5 or 25 mg/kg once daily for 20 days . The results showed that Demethyltexasin suppressed tumor development and served as an effective anticancer treatment . The threshold effects and potential toxic or adverse effects at high doses have not been extensively studied .
Metabolic Pathways
Demethyltexasin is involved in various metabolic pathways, including its interactions with enzymes such as CDK1, CDK2, PKCα, and PI3K . These interactions affect metabolic flux and metabolite levels, contributing to its biochemical properties .
Transport and Distribution
The transport and distribution of Demethyltexasin within cells and tissues involve its interactions with transporters and binding proteins . These interactions affect its localization and accumulation, influencing its activity and function .
Subcellular Localization
Demethyltexasin is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desmethylglycitein can be synthesized through various chemical routes. One common method involves the hydroxylation of daidzein. The reaction typically requires specific catalysts and controlled conditions to ensure the selective hydroxylation at the desired positions on the isoflavone structure .
Industrial Production Methods: Industrial production of desmethylglycitein often involves the extraction from soy products, particularly from Glycine max. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Desmethylglycitein undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups, potentially leading to the formation of different isoflavone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products:
Scientific Research Applications
Desmethylglycitein has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of isoflavones and their derivatives in various chemical reactions.
Comparison with Similar Compounds
Desmethylglycitein is unique among isoflavones due to its specific hydroxylation pattern and its potent biological activities. Similar compounds include:
Daidzein: A precursor to desmethylglycitein, known for its estrogenic and antioxidant properties.
Genistein: Another isoflavone with similar antioxidant and anti-cancer properties but different hydroxylation patterns.
Biochanin A: An isoflavone with similar biological activities but distinct structural features.
Desmethylglycitein stands out due to its specific inhibition of protein kinase C alpha and phosphoinositide 3-kinase, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
6,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-14-6-13(18)12(17)5-10(14)15(11)19/h1-7,16-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLUFQJZYAJQDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=C(C=C3C2=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022452 | |
Record name | 4',6,7-Trihydroxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 6-Hydroxydaidzein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031715 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17817-31-1 | |
Record name | 6,7,4′-Trihydroxyisoflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17817-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4',6,7-Trihydroxyisoflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017817311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4',6,7-Trihydroxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4',6,7-TRIHYDROXYISOFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLM2K574GE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 6-Hydroxydaidzein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031715 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
322 °C | |
Record name | 6-Hydroxydaidzein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031715 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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